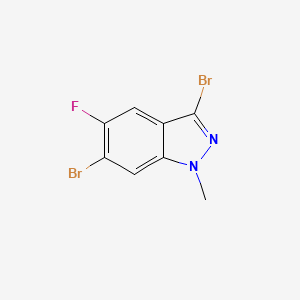

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-5-fluoro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFXXKOJIJEJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=N1)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601261033 | |

| Record name | 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-91-5 | |

| Record name | 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601261033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole physical properties

An In-Depth Technical Guide to the Physical Properties of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 1286734-91-5). While specific experimental data such as melting and boiling points are not publicly available, this document synthesizes known information with expert analysis of its structural features to offer predictive insights into its behavior. The guide covers the compound's chemical identity, expected physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and protocols for its handling and analysis. It is intended to serve as a foundational resource for professionals in medicinal chemistry and materials science who are utilizing this versatile halogenated indazole scaffold.

Introduction: The Significance of a Halogenated Indazole

Indazoles are bicyclic aromatic heterocycles that are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals.[1] The indazole core acts as a bioisostere of indole and its unique electronic properties allow for diverse interactions with biological targets.

The subject of this guide, this compound, is a highly functionalized derivative with significant potential as a building block in drug discovery. Its key structural features contribute directly to its utility:

-

Indazole Core: Provides a rigid, planar scaffold for the precise spatial orientation of substituents.[1]

-

Bromine Substituents (Positions 3 and 6): Serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of molecular complexity. They also contribute to the molecule's mass and can enhance binding affinity through halogen bonding.

-

Fluorine Substituent (Position 5): The strategic placement of fluorine can profoundly influence metabolic stability by blocking sites of oxidative metabolism. Furthermore, it modulates the electronic properties (pKa) of the scaffold and can improve membrane permeability. Critically, the ¹⁹F atom serves as a powerful and sensitive NMR probe for studying molecular interactions in biological systems.[1]

-

N-Methyl Group (Position 1): This modification protects the N1 position from further reaction or tautomerization, simplifying subsequent chemical transformations and potentially improving pharmacokinetic properties.[1]

This combination of features makes this compound a valuable intermediate for constructing novel chemical entities with tailored pharmacological profiles.

Physicochemical and Structural Properties

The identity of a compound is fundamentally defined by its structural and basic physical properties. The following tables summarize the known and predicted attributes of this compound.

Table 1: Chemical Identity and Descriptors

| Parameter | Value | Source |

| CAS Registry Number | 1286734-91-5 | [1] |

| Molecular Formula | C₈H₅Br₂FN₂ | [1][2] |

| Molecular Weight | 307.95 g/mol | [2] |

| IUPAC Name | 3,6-dibromo-5-fluoro-1-methylindazole | [1] |

| SMILES | CN1C2=CC(=C(C=C2C(=N1)Br)F)Br | [1] |

| InChI Key | AKFXXKOJIJEJAC-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value / Description | Source / Rationale |

| Physical State | Solid at room temperature | [1] |

| Appearance | Typically a crystalline solid | [1] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Solubility | Limited solubility in water; Moderate solubility in organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate). | [1] (Qualitative) |

| Stability | Stable under standard laboratory conditions. | [1] |

Expert Analysis of Properties: The high molecular weight and presence of two bromine atoms suggest that the compound is a solid with a relatively high melting point, likely exceeding 150 °C. The planar, aromatic structure facilitates efficient crystal packing, contributing to its solid state. Its poor aqueous solubility is expected due to the hydrophobic nature of the dibrominated aromatic core. Researchers should anticipate using polar aprotic organic solvents like DMSO or DMF to create stock solutions for biological assays.

Spectroscopic Characterization (Predictive)

Confirming the identity and purity of this compound is paramount. While specific spectra are not publicly available, a detailed analysis of its structure allows for the prediction of its key spectroscopic features.

-

¹H NMR: The spectrum should contain two signals in the aromatic region and one singlet in the aliphatic region.

-

N-CH₃: A singlet integrating to 3H, expected around δ 3.8-4.2 ppm.

-

Ar-H (Position 4): A doublet integrating to 1H. The coupling will be to the adjacent fluorine atom (³JHF), expected around 4-8 Hz.

-

Ar-H (Position 7): A doublet integrating to 1H. The coupling will be to the adjacent fluorine atom (⁴JHF), expected around 2-4 Hz.

-

-

¹³C NMR: Eight distinct carbon signals are expected. The carbons directly attached to bromine (C3, C6) and fluorine (C5) will show characteristic shifts and couplings. The C-F bond will result in a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.

-

¹⁹F NMR: A single resonance is expected. This signal will be split by the two aromatic protons, appearing as a doublet of doublets. ¹⁹F NMR is a highly valuable tool for purity assessment, as fluorine is 100% abundant and highly sensitive, and the chemical shift is very sensitive to the local electronic environment.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The molecular ion peak cluster will appear at m/z values corresponding to [C₈H₅⁷⁹Br₂FN₂]⁺, [C₈H₅⁷⁹Br⁸¹BrFN₂]⁺, and [C₈H₅⁸¹Br₂FN₂]⁺ in a ~1:2:1 intensity ratio.

Experimental Protocols

Proposed Synthesis Workflow

While a specific synthesis for this molecule is not published, a robust route can be proposed based on established methods for analogous indazoles.[4][5] The workflow involves the directed ortho-lithiation and formylation of a brominated aniline precursor, followed by cyclization with hydrazine and subsequent methylation and bromination steps.

Caption: Proposed synthetic workflow for this compound.

Protocol for Solubility Determination

Objective: To determine the approximate solubility of the compound in common laboratory solvents. This protocol uses a simple gravimetric method.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Dichloromethane, DMSO)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Thermostatic shaker or water bath (set to 25 °C)

-

2 mL glass vials

-

Pipettes

Methodology:

-

Preparation: Pre-weigh and label several 2 mL glass vials.

-

Addition of Compound: Add an excess amount of the compound (e.g., ~10 mg) to each vial. Record the exact mass added to each vial. Causality Note: Starting with excess solid ensures that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the first solvent (e.g., 1.0 mL) to the corresponding vial.

-

Equilibration: Cap the vial securely and place it in a thermostatic shaker set to 25 °C for 24 hours. Causality Note: This extended mixing time at a constant temperature is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After 24 hours, visually inspect the vial to confirm that undissolved solid remains. Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid. Causality Note: Centrifugation provides a clear supernatant, which is critical for accurate sampling of the saturated solution.

-

Sampling: Carefully pipette a known volume of the clear supernatant (e.g., 0.5 mL) into a new, pre-weighed vial. Be careful not to disturb the solid pellet. Record the exact volume transferred.

-

Solvent Evaporation: Evaporate the solvent from the new vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

Calculation: Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial.

-

Solubility Calculation:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant transferred in mL)

-

-

Repeat: Repeat steps 3-9 for each solvent to be tested.

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: Specific hazard data for this compound is limited.[3] The safety precautions provided are based on best practices for handling similar chemical structures.

Conclusion

This compound is a strategically designed chemical scaffold with significant potential for applications in drug discovery and materials science. While some of its fundamental physical properties like melting point have not been formally reported, its structural characteristics strongly suggest it is a stable, crystalline solid with poor aqueous solubility but good solubility in common organic solvents. Its key features—a rigid core, versatile bromine handles, and a fluorine NMR probe—make it an attractive building block for creating complex and functionally diverse molecules. The protocols and predictive data outlined in this guide provide a solid foundation for researchers to effectively synthesize, characterize, and utilize this compound in their work.

References

- 1. This compound (1286734-91-5) for sale [vulcanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. keyorganics.net [keyorganics.net]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and rigid bicyclic framework make it an attractive starting point for the design of targeted therapeutics. This guide focuses on a specific, highly functionalized derivative: 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole . The strategic placement of two bromine atoms, a fluorine atom, and an N-methyl group on the indazole core creates a molecule with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents.[1]

The presence of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and improving binding affinity to biological targets.[1] The bromine atoms at positions 3 and 6, in particular, offer reactive handles for further chemical modifications through various cross-coupling reactions, allowing for the construction of diverse chemical libraries. The fluorine atom at position 5 can modulate the acidity of the indazole N-H proton (in the unmethylated precursor) and influence intermolecular interactions. Finally, the methyl group at the N-1 position prevents tautomerization and provides a fixed substitution pattern, which is often crucial for consistent biological activity.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, plausible synthetic route with mechanistic insights, predicted spectroscopic data for characterization, and a discussion of its potential applications in drug discovery and chemical biology.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂FN₂ | --INVALID-LINK-- |

| Molecular Weight | 307.95 g/mol | --INVALID-LINK-- |

| CAS Number | 1286734-91-5 | --INVALID-LINK-- |

| Appearance | Expected to be a solid at room temperature | --INVALID-LINK-- |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | --INVALID-LINK-- |

| SMILES | CN1C2=C(C=C(F)C(Br)=C2)C(=N1)Br | --INVALID-LINK-- |

| InChI Key | AKFXXKOJIJEJAC-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis of this compound: A Proposed Experimental Protocol

Synthetic Strategy Overview

The proposed synthesis commences with the commercially available 5-fluoro-1H-indazole. The strategy involves a regioselective bromination at the C3 and C6 positions, followed by N-methylation at the N-1 position. The order of these steps is crucial to ensure the desired regioselectivity.

Caption: Proposed synthetic workflow for this compound.

Step 1: Regioselective Dibromination of 5-Fluoro-1H-indazole

Objective: To introduce bromine atoms at the C3 and C6 positions of the 5-fluoro-1H-indazole core.

Rationale: The C3 position of the indazole ring is known to be susceptible to electrophilic bromination. The C6 position is also activated towards electrophilic substitution. Using a suitable brominating agent and controlling the stoichiometry should allow for the desired dibromination. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

Experimental Protocol:

-

To a solution of 5-fluoro-1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-Bromosuccinimide (NBS, 2.2 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3,6-Dibromo-5-fluoro-1H-indazole .

Step 2: N-Methylation of 3,6-Dibromo-5-fluoro-1H-indazole

Objective: To introduce a methyl group at the N-1 position of the indazole ring.

Rationale: N-alkylation of indazoles can occur at either the N-1 or N-2 position. The regioselectivity is influenced by the reaction conditions (base, solvent) and the substituents on the indazole ring. For N-methylation, using a strong base to deprotonate the indazole followed by reaction with a methylating agent is a standard procedure. The use of a polar aprotic solvent like DMF generally favors N-1 alkylation.

Experimental Protocol:

-

To a solution of 3,6-Dibromo-5-fluoro-1H-indazole (1.0 eq.) in anhydrous DMF, add a suitable base such as sodium hydride (NaH, 1.2 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

-

Add methyl iodide (CH₃I, 1.2 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, This compound .

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following data is predicted based on the analysis of structurally related compounds and the known effects of the substituents on the indazole core. This information is intended to guide researchers in the characterization of this molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the C4 and C7 positions, and a singlet in the aliphatic region for the N-methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.5 - 7.8 | d | ~ 8.0 | H-4 |

| ~ 7.2 - 7.5 | d | ~ 8.0 | H-7 |

| ~ 4.1 | s | - | N-CH₃ |

Rationale for Predictions:

-

The protons on the benzene ring of the indazole core will appear as doublets due to coupling with each other.

-

The exact chemical shifts will be influenced by the electronic effects of the bromine and fluorine substituents.

-

The N-methyl protons will appear as a singlet, typically in the range of 3.8-4.2 ppm.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The signals will be influenced by the electronegativity of the attached halogens.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (d, ¹JCF) | C-5 |

| ~ 140 - 145 | C-7a |

| ~ 125 - 135 | C-3a |

| ~ 120 - 130 | C-4 |

| ~ 115 - 125 | C-7 |

| ~ 100 - 110 | C-6 |

| ~ 95 - 105 | C-3 |

| ~ 35 - 40 | N-CH₃ |

Rationale for Predictions:

-

The carbon attached to the fluorine (C-5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

-

The carbons attached to the bromine atoms (C-3 and C-6) will show a lower chemical shift compared to unsubstituted carbons.

-

The N-methyl carbon will appear in the aliphatic region.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ~ -110 to -130 | m | - |

Rationale for Predictions:

-

The chemical shift of the fluorine atom will be in the typical range for an aryl fluoride.

-

The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Predicted Mass Spectrometry Data (ESI+)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Interpretation |

| ~ 307.8, 309.8, 311.8 | [M+H]⁺ isotopic pattern |

Rationale for Predictions:

-

The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Potential Applications in Drug Discovery and Chemical Biology

The indazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties. The specific substitution pattern of this compound makes it a particularly interesting scaffold for several therapeutic areas.

Kinase Inhibitors

A significant number of indazole-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The indazole core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The substituents on the indazole ring play a crucial role in determining the potency and selectivity of the inhibitor. The bromine atoms on this compound can be utilized for the introduction of larger, more complex side chains via Suzuki, Stille, or other cross-coupling reactions, enabling the exploration of the kinase active site and the development of highly selective inhibitors.

Caption: Logical workflow for the development of kinase inhibitors from the title compound.

Scaffolds for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of around 308 g/mol , this compound falls within the typical size range for fragments used in FBDD. The two bromine atoms provide vectors for fragment elaboration, allowing for the systematic growth of the initial hit into a more potent lead compound. The fluorine atom can serve as a sensitive probe for monitoring binding to a target protein using ¹⁹F NMR spectroscopy.

Probes for Chemical Biology

The unique spectroscopic properties of the fluorine atom make this compound a potential tool for chemical biology studies. For instance, it could be incorporated into larger molecules to study their interactions with biological systems using ¹⁹F NMR, a technique that offers a high signal-to-noise ratio and a large chemical shift dispersion with no background signal from biological samples.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its strategic halogenation and N-methylation provide a stable and versatile scaffold for the synthesis of novel bioactive molecules. This in-depth technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for its characterization, and a discussion of its potential applications. As the demand for novel and effective therapeutics continues to grow, versatile and well-characterized building blocks like this compound will undoubtedly play a crucial role in the advancement of drug discovery programs.

References

An In-Depth Technical Guide to 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its core molecular and physical properties, explore synthetic pathways, and discuss its relevance in contemporary drug discovery and development.

Core Molecular Characteristics

This compound is a substituted indazole, a bicyclic aromatic heterocycle. Its structure is characterized by a benzene ring fused to a pyrazole ring, with specific substitutions that impart unique chemical properties.

Structural Features and Molecular Weight

The defining features of this molecule are the bromine atoms at positions 3 and 6, a fluorine atom at position 5, and a methyl group on the nitrogen at position 1.[1] This specific arrangement of halogens and the N-methylation create a distinct electronic and steric environment that influences its reactivity and biological interactions.[1]

The molecular formula for this compound is C₈H₅Br₂FN₂.[1][2] Based on the atomic weights of its constituent elements, the molecular weight is calculated as follows:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 5 | 1.008 | 5.040 |

| Bromine (Br) | 2 | 79.904 | 159.808 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Total Molecular Weight | 307.948 g/mol |

This calculated molecular weight is consistent with values provided by chemical suppliers.[1][2]

Physicochemical Properties

As a halogenated heterocyclic compound, this compound exhibits predictable yet distinct physical and chemical properties.[1]

-

Physical State: It is a solid at room temperature, typically appearing as a crystalline substance.[1]

-

Solubility: The compound shows moderate solubility in common organic solvents and has limited solubility in water.[1]

-

Stability: It is generally stable under standard laboratory conditions.[1] However, its reactivity can be influenced by the presence of strong nucleophiles, acids, or bases, which could potentially affect the halogen substituents or the indazole ring system itself.[1]

Synthesis and Reactivity

General Synthetic Strategies for Halogenated Indazoles

The construction of the indazole core can be achieved through various methods, often involving the cyclization of appropriately substituted phenylhydrazines or related precursors.[5][6] Halogenation of the indazole scaffold can be performed as a subsequent step.

Recent advancements have focused on metal-free, regioselective halogenation of indazoles, offering environmentally friendly and efficient routes to these compounds.[3] Such methods often allow for the controlled introduction of one or more halogen atoms at specific positions on the indazole ring.[3] For instance, the use of N-halosuccinimides (NCS, NBS, NIS) can facilitate the halogenation of the indazole core.

A plausible, though not explicitly documented, synthetic workflow for this compound could involve the following conceptual steps:

Figure 1. A conceptual workflow for the synthesis of this compound.

Key Reactivity Insights

The bromine atoms at positions 3 and 6 serve as versatile synthetic handles.[1] They can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. This makes this compound a valuable intermediate in the synthesis of compound libraries for drug discovery.[1]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectral data for this exact compound is not provided in the search results, a general understanding of the expected spectroscopic signatures can be inferred from the analysis of similar halogenated heterocycles.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methyl group protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the positions of the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts being highly dependent on the electronic environment created by the adjacent halogens and nitrogen atoms.

-

¹⁹F NMR: The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for characterizing fluorinated compounds.[1] This technique is particularly useful in biological systems and for monitoring reactions involving fluorinated molecules.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two bromine atoms, with the distinctive M, M+2, and M+4 peaks.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-Br and C-F bonds.

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][8] The introduction of halogens can significantly enhance the pharmacological properties of a molecule.[3]

Role of Halogenation

-

Metabolic Stability: Halogen substituents can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[1]

-

Binding Affinity: The unique electronic properties of halogens can lead to enhanced binding affinity to biological targets through various non-covalent interactions, including halogen bonding.[1]

-

Lipophilicity and Permeability: Fluorine, in particular, can modulate the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[9]

While no specific biological activities are reported for this compound in the provided search results, related halogenated indazole derivatives have shown promise in a variety of therapeutic areas, including oncology, and for treating infectious, neurodegenerative, and inflammatory disorders.[1]

Potential as a Research Tool

Beyond its direct therapeutic potential, the fluorinated nature of this compound makes it a potential candidate for use as a ¹⁹F NMR probe in biological systems, similar to other fluorinated aromatic compounds.[1]

Conclusion

This compound is a strategically substituted heterocyclic compound with a molecular weight of 307.948 g/mol . Its unique arrangement of halogen atoms and the presence of the versatile indazole core make it a valuable building block in organic synthesis and a promising scaffold for the development of novel therapeutic agents. The bromine substituents offer avenues for further functionalization, while the fluorine atom can impart beneficial physicochemical and pharmacological properties. Further research into the synthesis, reactivity, and biological activity of this and related compounds is warranted to fully explore their potential in medicinal chemistry and drug discovery.

References

- 1. This compound (1286734-91-5) for sale [vulcanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 4. soc.chim.it [soc.chim.it]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

Introduction: The Critical Role of Solubility in Drug Discovery

An In-depth Technical Guide to the Aqueous Solubility of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

In the realm of drug discovery and development, the aqueous solubility of a compound is a paramount physicochemical property. It dictates the compound's behavior in biological systems, influencing everything from the reliability of in vitro screening data to in vivo absorption and oral bioavailability.[1][2][3] A compound with high target affinity is of little therapeutic value if it cannot dissolve sufficiently in physiological fluids to reach its site of action. Consequently, the early and accurate assessment of solubility is a cornerstone of modern medicinal chemistry, guiding lead identification and optimization efforts.[1]

This guide focuses on this compound, a halogenated heterocyclic compound representative of scaffolds with significant potential in medicinal chemistry.[4] The indazole core is a privileged structure found in numerous bioactive molecules, while the strategic placement of halogens can enhance metabolic stability and modulate binding affinity to biological targets.[4] However, such modifications often lead to increased lipophilicity and, consequently, poor aqueous solubility—a challenge that researchers must systematically address.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the methodologies used to determine the aqueous solubility of compounds like this compound, grounded in the principles of kinetic and thermodynamic solubility testing.

Physicochemical Profile: this compound

A thorough understanding of a compound's identity and basic properties is the prerequisite for any experimental analysis. The structural features of this compound—a rigid, N-methylated indazole core heavily substituted with two bromine atoms and a fluorine atom—suggest it is a lipophilic molecule with limited aqueous solubility.[4]

| Parameter | Value | Source |

| CAS Registry Number | 1286734-91-5 | [4] |

| Molecular Formula | C₈H₅Br₂FN₂ | [4][5] |

| Molecular Weight | 307.95 g/mol | [4][5] |

| IUPAC Name | 3,6-dibromo-5-fluoro-1-methylindazole | [4] |

| Physical State | Solid at room temperature | [4] |

| General Solubility Profile | Limited solubility in water; moderate in organic solvents | [4] |

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

The term "solubility" can have different meanings depending on the experimental context. In drug discovery, it is crucial to distinguish between two primary types of measurements: kinetic and thermodynamic solubility.[1]

Kinetic Solubility

Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly diluted from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[1][6][7] It is not a true equilibrium measurement but rather an assessment of precipitation tendency.

-

Causality & Application: This method is favored in early discovery and high-throughput screening (HTS) because it is fast and requires minimal material.[6][8] It serves as an early warning system, flagging compounds that are likely to precipitate under in vitro assay conditions, which could lead to false-positive or unreliable results.[1] Identifying these issues early saves significant resources by preventing progression of compounds with unfavorable properties.[1]

Thermodynamic Solubility

Thermodynamic solubility, often referred to as equilibrium solubility, is the "gold standard." It measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the dissolved solute is in a stable state with the undissolved solid phase.[1][9]

-

Causality & Application: This measurement is more time- and resource-intensive but provides the true, intrinsic solubility of the compound's most stable crystalline form.[3] It is critical for later stages of drug development, including lead optimization and formulation.[1][9] This data is essential for predicting gastrointestinal absorption, determining the feasibility of oral dosage forms, and understanding the fundamental physicochemical limits of the molecule.[3]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry

This protocol is designed for rapid screening and relies on the principle that undissolved particles scatter light. A nephelometer measures this light scattering to detect the point of precipitation.[8][10]

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

-

Aqueous Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter the buffer through a 0.45 µm filter to remove any particulate matter.[7]

-

Plate Setup: In a clear, flat-bottom 96-well or 384-well microtiter plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., from 200 µM down to ~1 µM).

-

Buffer Addition & Incubation: Add the prepared PBS (pH 7.4) to each well containing the DMSO solutions. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells to minimize its effect on solubility.

-

Equilibration: Seal the plate and place it on an orbital shaker at a controlled temperature (e.g., 25°C) for a set period, typically 1.5 to 2 hours.[10][11] This allows time for precipitation to occur.

-

Measurement: Place the microtiter plate into a nephelometer and measure the light scattering units (LSUs) for each well.

-

Data Analysis: Plot the LSUs against the compound concentration. The point at which a sharp increase in light scattering is observed indicates precipitation. The concentration just before this inflection point is reported as the kinetic solubility.[8]

Caption: Workflow for Kinetic Solubility Determination.

Protocol 2: Thermodynamic Solubility Assay via Shake-Flask Method

This protocol determines the true equilibrium solubility and is considered the definitive method. It requires a robust analytical technique, such as HPLC-UV, for accurate quantification.[6][12]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a vial roller system.[3] Incubate for an extended period (typically 24 hours) at a constant temperature (e.g., 25°C or 37°C) to allow the system to reach equilibrium.[9]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated supernatant. This is a critical step. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15-20 minutes). Carefully collect the supernatant, ensuring no solid particles are disturbed. For maximum accuracy, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12]

-

Quantification Standard Preparation: Prepare a calibration curve by making serial dilutions of the 10 mM DMSO stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the expected concentration range.

-

Analytical Measurement: Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV or LC-MS method.[12] The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve.

-

Data Analysis: The concentration calculated from the calibration curve is the thermodynamic solubility, typically reported in µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Implications

While specific experimental data for this compound is not publicly available, we can anticipate the results based on its structure. It is expected to be a poorly soluble compound.

Illustrative Data Table:

| Assay Type | Buffer System | Result (µg/mL) | Result (µM) | Solubility Class |

| Kinetic Solubility | PBS, pH 7.4 | < 10 | < 32.5 | Poorly Soluble |

| Thermodynamic Solubility | PBS, pH 7.4 | < 5 | < 16.2 | Very Poorly Soluble |

Expert Insights:

-

Discrepancy Between Methods: It is common for the kinetic solubility value to be higher than the thermodynamic value. This occurs because the compound starts fully dissolved in DMSO, and precipitation from this supersaturated state can be kinetically slow. The thermodynamic method, however, measures solubility from the solid state up to the true equilibrium limit.

-

Impact on In Vitro Assays: A solubility of < 10 µM is a significant red flag. Many cell-based or biochemical assays are run at concentrations between 1-10 µM. If the compound precipitates in the assay medium, the actual concentration in solution will be much lower than the nominal concentration, leading to an underestimation of its potency (i.e., a higher IC₅₀ value).

-

Implications for In Vivo Studies: Very poor thermodynamic solubility is a major hurdle for oral drug development. It often correlates with low dissolution rates in the gastrointestinal tract, leading to poor absorption and insufficient bioavailability.[3] Addressing this may require advanced formulation strategies (e.g., amorphous solid dispersions, particle size reduction) or chemical modification of the scaffold to introduce more polar, solubility-enhancing groups.[13]

Conclusion

The systematic evaluation of aqueous solubility is a non-negotiable step in the progression of any potential drug candidate. For a highly substituted, lipophilic molecule like this compound, poor solubility is an expected and critical parameter to quantify. By employing a phased approach—using high-throughput kinetic assays for early-stage screening and the rigorous shake-flask method for thermodynamic validation—researchers can generate the crucial data needed to make informed decisions. This guide provides the foundational protocols and interpretive framework to empower scientists to accurately characterize their compounds, anticipate development challenges, and ultimately design molecules with a higher probability of clinical success.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. evotec.com [evotec.com]

- 4. This compound (1286734-91-5) for sale [vulcanchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. bmglabtech.com [bmglabtech.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. studylib.net [studylib.net]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the novel heterocyclic compound, 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole. As a compound of interest in medicinal chemistry and synthetic building block applications, a thorough understanding of its structural characterization is paramount.[1] This document is structured to not only present the predicted spectral data but also to elucidate the scientific rationale behind the interpretation, empowering researchers to apply these principles to analogous structures.

The indazole scaffold is a privileged motif in numerous bioactive compounds, and the strategic incorporation of halogen atoms can significantly modulate a molecule's physicochemical properties, such as metabolic stability and target binding affinity.[1] The specific substitution pattern of this compound, with two bromine atoms, a fluorine atom, and a methyl group, presents a unique spectroscopic fingerprint.[1]

I. Molecular Structure and Predicted Spectroscopic Behavior

Chemical Identity:

-

IUPAC Name: 3,6-dibromo-5-fluoro-1-methylindazole[1]

-

Molecular Weight: 307.948 g/mol [1]

-

CAS Registry Number: 1286734-91-5[1]

The unique electronic environment created by the interplay of the electron-withdrawing halogen substituents and the electron-donating methyl group on the indazole core will be the primary determinant of the observed spectral characteristics.[1]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for complete characterization.

A. ¹H NMR Spectroscopy: Unraveling the Proton Environment

The proton NMR spectrum is anticipated to be relatively simple, exhibiting two distinct signals corresponding to the aromatic protons and the N-methyl group.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 7.5 - 8.0 | Doublet (d) | 1H | H-7 | The proton at position 7 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the fused ring system and potential through-space coupling with the fluorine at position 5. Its signal will appear as a doublet due to coupling with the fluorine atom. |

| ~ 7.2 - 7.6 | Doublet (d) | 1H | H-4 | The proton at position 4 will be influenced by the adjacent fluorine and bromine atoms. It is expected to appear as a doublet due to coupling with the fluorine atom. |

| ~ 4.0 | Singlet (s) | 3H | N-CH₃ | The N-methyl group protons are in a distinct chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with. This chemical shift is consistent with other N-methylated indazole derivatives.[3][4] |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The presence of fluorine will introduce characteristic C-F couplings, which can be complex but highly informative.[5][6][7]

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment | Rationale and Mechanistic Insights |

| ~ 150 - 160 | Doublet (¹JCF) | C-5 | The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly deshielded. The magnitude of ¹JCF can be in the range of 200-250 Hz.[5] |

| ~ 140 - 145 | Singlet | C-7a | This is a quaternary carbon in the fused ring system. |

| ~ 130 - 135 | Doublet (²JCF) | C-6 | The carbon at position 6, bonded to bromine, will show a smaller two-bond coupling to the fluorine. |

| ~ 125 - 130 | Singlet | C-3a | Another quaternary carbon of the indazole core. |

| ~ 120 - 125 | Doublet (²JCF) | C-4 | This carbon will also exhibit a two-bond coupling to the fluorine atom. |

| ~ 110 - 115 | Singlet | C-3 | The carbon bearing a bromine atom at position 3. |

| ~ 110 - 115 | Doublet (³JCF) | C-7 | A three-bond coupling to the fluorine is expected for this carbon. |

| ~ 35 - 40 | Singlet | N-CH₃ | The N-methyl carbon will appear as a singlet in a typical chemical shift range for such groups. |

Causality in Experimental Choices: The choice of a proton-decoupled experiment is crucial to simplify the spectrum by removing ¹H-¹³C couplings, thus allowing for the clear observation of the characteristic ¹³C-¹⁹F couplings. For complex spectra, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for definitive assignments by correlating carbons to their attached protons and protons separated by two or three bonds, respectively.

C. ¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[8][9][10]

Expected ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Rationale and Environmental Effects |

| ~ -110 to -140 | Multiplet | The chemical shift of the fluorine atom will be influenced by the adjacent bromine atoms and the overall electronic nature of the indazole ring. The signal will likely appear as a multiplet due to couplings with the aromatic protons at positions 4 and 7. The typical range for aromatic fluorine compounds is between +80 to +170 ppm relative to CFCl₃.[11] |

Workflow for Comprehensive NMR Analysis:

Caption: A streamlined workflow for the complete NMR-based structural elucidation of this compound.

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the proposed structure.

A. Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.

Expected Molecular Ion Cluster:

| m/z | Isotopic Composition | Relative Abundance |

| 305.8 | [C₈H₅⁷⁹Br₂FN₂]⁺ | ~25% |

| 307.8 | [C₈H₅⁷⁹Br⁸¹BrFN₂]⁺ | ~50% |

| 309.8 | [C₈H₅⁸¹Br₂FN₂]⁺ | ~25% |

This characteristic 1:2:1 isotopic pattern for a dibrominated compound is a definitive diagnostic feature.

B. Predicted Fragmentation Pathway

Electron impact (EI) ionization would likely induce fragmentation of the molecular ion. The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments.[12]

Plausible Fragmentation Mechanisms:

-

Loss of a Bromine Radical: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical.[13][14] This would result in a significant fragment ion at m/z 227/229.

-

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond would lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 293/295/297.

-

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide.

Visualizing the Fragmentation Logic:

Caption: Predicted major fragmentation pathways for this compound under mass spectrometry conditions.

Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to accurately determine the m/z values and resolve the isotopic patterns.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions to confirm the structure.

IV. Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the key spectral features of this compound. The outlined methodologies and rationale serve as a robust framework for the actual experimental characterization of this and related novel compounds. The confluence of the predicted NMR and MS data presents a unique and identifiable spectroscopic signature for this molecule. For drug development professionals, this detailed structural information is the foundational step in understanding its potential interactions with biological targets and its metabolic fate.

References

- 1. This compound (1286734-91-5) for sale [vulcanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-methylindazole(13436-48-1) 1H NMR [m.chemicalbook.com]

- 4. 1-METHYL-1H-INDAZOL-6-YLAMINE(74728-65-7) 1H NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. biophysics.org [biophysics.org]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, a key building block in medicinal chemistry. The synthesis is presented as a multi-step process, commencing with the formation of the 5-fluoro-1H-indazole core, followed by regioselective N-methylation and a subsequent di-bromination. This guide delves into the causality behind the experimental choices, offering insights into reaction mechanisms, particularly the regioselectivity of the halogenation steps. Detailed, step-by-step protocols for each synthetic transformation are provided, along with a discussion of the characterization of the target molecule and its key intermediates.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The indazole scaffold is a key component in a variety of therapeutic agents, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the indazole ring with halogen atoms and other substituents can significantly modulate the biological activity of these molecules.

This compound is a highly functionalized indazole derivative with potential applications as a versatile intermediate in the synthesis of complex drug candidates. The presence of two bromine atoms at the 3 and 6 positions offers reactive handles for further chemical modifications, such as cross-coupling reactions, while the fluorine atom at the 5-position can enhance metabolic stability and binding affinity to biological targets. The N-methylation at the 1-position is a common feature in many bioactive indazoles.

This guide outlines a logical and scientifically sound synthetic pathway to this compound, providing researchers with the necessary information to replicate and adapt this synthesis for their specific needs.

Overall Synthetic Strategy

The proposed synthesis of this compound is a four-step process, designed for efficiency and regiochemical control. The strategy begins with the construction of the 5-fluoro-1H-indazole core, followed by N-methylation and a two-step bromination.

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Indazole Core: 5-Fluoro-1H-indazole

The synthesis of the 5-fluoro-1H-indazole core is a critical first stage. A reliable method involves the reductive cyclization of a suitable precursor, such as 2-fluoro-5-nitrobenzaldehyde, with hydrazine. A general procedure for the synthesis of nitroindazoles from fluoronitrobenzaldehydes has been reported.[1]

Step 1.1: Oxidation of 4-Fluoro-2-nitrotoluene to 4-Fluoro-2-nitrobenzaldehyde

The commercially available 4-fluoro-2-nitrotoluene can be oxidized to the corresponding benzaldehyde, a key precursor for the indazole synthesis.

Experimental Protocol:

-

In a fume hood, to a stirred solution of 4-fluoro-2-nitrotoluene in a suitable solvent (e.g., acetic anhydride), add an oxidizing agent (e.g., chromium trioxide) portion-wise at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2-nitrobenzaldehyde.

Step 1.2: Reductive Cyclization to 5-Fluoro-1H-indazole

The synthesized 4-fluoro-2-nitrobenzaldehyde can be converted to 5-fluoro-1H-indazole via a reaction with hydrazine, which involves a condensation followed by a reductive cyclization.

Experimental Protocol:

-

To a solution of 4-fluoro-2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol or N,N-dimethylformamide), add hydrazine hydrate dropwise at room temperature.[1]

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction by TLC until the starting material is consumed.[1]

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-fluoro-1H-indazole.

-

Purify the product by recrystallization or column chromatography.

Part 2: N-Methylation of 5-Fluoro-1H-indazole

The N-methylation of the indazole ring is a crucial step. The regioselectivity of this reaction (N1 vs. N2 methylation) is influenced by the reaction conditions and the substituents on the indazole ring. For many bioactive indazoles, the N1-methyl isomer is the desired product. The use of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors N1-alkylation, as it proceeds under thermodynamic control, leading to the more stable N1-substituted product.[2][3][4]

Caption: Regioselectivity in the N-methylation of 5-fluoro-1H-indazole.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

To this suspension, add a solution of 5-fluoro-1H-indazole in anhydrous THF dropwise at 0 °C.

-

After the addition, allow the mixture to stir at room temperature for about 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add dimethyl sulfate dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 1-methyl-5-fluoro-1H-indazole.

Part 3: Regioselective Di-bromination

The final stage of the synthesis involves the introduction of two bromine atoms at the C3 and C6 positions of the 1-methyl-5-fluoro-1H-indazole. This is achieved through a two-step electrophilic bromination using N-bromosuccinimide (NBS).

Step 3.1: Monobromination at the C3 Position

The C3 position of the indazole ring is generally the most susceptible to electrophilic attack.

Mechanistic Insight: The pyrazole ring of the indazole is electron-rich, and the C3 position is particularly activated towards electrophilic substitution. The N1-methyl group further enhances the electron density of the pyrazole ring, facilitating the bromination at C3.

Experimental Protocol:

-

Dissolve 1-methyl-5-fluoro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring its progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-bromo-1-methyl-5-fluoro-1H-indazole.

Step 3.2: Bromination at the C6 Position

The second bromination occurs on the benzene ring. The directing effects of the existing substituents (5-fluoro and the fused pyrazole ring) determine the position of the second bromine atom.

Mechanistic Insight: The fluorine atom at the C5 position is an ortho-, para-director, but a deactivating group for electrophilic aromatic substitution. The fused pyrazole ring is an activating group. The interplay of these electronic effects, along with steric considerations, directs the second bromine atom to the C6 position. The C6 position is para to the activating pyrazole ring and ortho to the fluorine atom.

Experimental Protocol:

-

Dissolve 3-bromo-1-methyl-5-fluoro-1H-indazole in a suitable solvent (e.g., concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid).

-

Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution, maintaining the temperature at 0-5 °C.

-

After the addition, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Transformation | Starting Material | Product | Reagents and Conditions | Expected Yield (%) |

| 1.1 | Oxidation | 4-Fluoro-2-nitrotoluene | 4-Fluoro-2-nitrobenzaldehyde | CrO₃, Ac₂O | 60-70 |

| 1.2 | Reductive Cyclization | 4-Fluoro-2-nitrobenzaldehyde | 5-Fluoro-1H-indazole | N₂H₄·H₂O, EtOH | 80-90 |

| 2 | N-Methylation | 5-Fluoro-1H-indazole | 1-Methyl-5-fluoro-1H-indazole | NaH, (CH₃)₂SO₄, THF | 70-80 |

| 3.1 | C3-Bromination | 1-Methyl-5-fluoro-1H-indazole | 3-Bromo-1-methyl-5-fluoro-1H-indazole | NBS, DMF | 85-95 |

| 3.2 | C6-Bromination | 3-Bromo-1-methyl-5-fluoro-1H-indazole | This compound | NBS, H₂SO₄ | 75-85 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₅Br₂FN₂ |

| Molecular Weight | 307.95 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 150-170 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.6-7.8 (s, 1H, H-4 or H-7), ~7.4-7.6 (s, 1H, H-4 or H-7), ~4.0 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Expected signals for 8 carbons, including signals for the N-CH₃, C-F, and C-Br carbons. |

| Mass Spectrometry (EI) m/z | M⁺ peak at ~308 (with characteristic isotopic pattern for two bromine atoms) |

Conclusion

This technical guide provides a detailed and scientifically grounded synthetic route for the preparation of this compound. By elucidating the rationale behind the chosen synthetic steps and providing comprehensive experimental protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The outlined synthesis is designed to be robust and scalable, enabling the efficient production of this important building block for the discovery of novel therapeutic agents.

References

- 1. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole starting materials

An In-Depth Technical Guide to the Starting Materials and Synthesis of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

Introduction

This compound (CAS No. 1286734-91-5) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules.[3][4] The strategic incorporation of halogen atoms—two bromines and one fluorine—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and membrane permeability.[5] The N-1 methyl group further refines its structural and electronic characteristics.[1]

This guide provides a comprehensive analysis of the most logical and efficient synthetic strategies for preparing this compound, with a primary focus on the selection of optimal starting materials. We will dissect a preferred synthetic pathway, explaining the chemical reasoning behind each step, and provide detailed protocols grounded in established chemical principles.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of a polysubstituted aromatic system like this compound requires careful planning to control the regiochemistry of each substitution. A late-stage functionalization of a simple 1-methyl-1H-indazole core is fraught with challenges, including competing side reactions and the formation of difficult-to-separate isomeric mixtures.

Therefore, a more robust and controllable strategy involves constructing the indazole ring from a pre-functionalized benzene precursor. This approach embeds the desired substitution pattern at an early stage, simplifying the overall synthesis. Our proposed retrosynthesis is outlined below.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic pathway identifies 5-Fluoro-2-methylaniline as a highly strategic and commercially available starting material. The logic is as follows:

-

N-Methylation: The final step is the methylation of the indazole nitrogen. This is a reliable transformation, though it can present regioselectivity challenges that must be controlled.[1]

-

C3-Bromination: The C3 position of the indazole ring is electronically activated and susceptible to electrophilic bromination.

-

Indazole Ring Formation: The core indazole ring system is efficiently formed from an ortho-methylaniline derivative via a diazotization and cyclization sequence.[6]

-

Regioselective Bromination: The initial bromination of 5-fluoro-2-methylaniline is directed by the existing activating (-NH₂) and deactivating (-F) groups to the desired position.

Part 2: The Preferred Synthetic Pathway: From Substituted Aniline to Final Product

This section details the step-by-step synthesis, explaining the causality behind experimental choices and providing validated protocols.

Step 1: Synthesis of 4-Bromo-5-fluoro-2-methylaniline

-

Core Starting Material: 5-Fluoro-2-methylaniline

-

Rationale: This commercially available starting material possesses the critical fluorine and ortho-methylaniline functionalities. The strong activating, ortho-, para-directing nature of the amine group (-NH₂) and the weaker deactivating, ortho-, para-directing nature of the fluorine (-F) group work in concert. The position para to the amine and ortho to the methyl group is the most sterically accessible and electronically activated site for electrophilic substitution, ensuring high regioselectivity for bromination at the C4 position.

-

Protocol: Electrophilic Bromination

-

Dissolve 5-Fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the internal temperature below 10 °C. The use of NBS is preferred over liquid bromine for its ease of handling and milder reaction conditions.[6]

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to consume any unreacted bromine species.[6]

-

Neutralize the mixture with an aqueous base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

-

Step 2: Synthesis of 6-Bromo-5-fluoro-1H-indazole

-

Rationale: This transformation, a variant of the Jacobson indazole synthesis, constructs the heterocyclic ring. The aniline is converted into a diazonium salt, which is unstable and undergoes in-situ intramolecular cyclization, losing a proton from the adjacent methyl group to form the stable aromatic indazole ring.

-

Protocol: Diazotization and Intramolecular Cyclization

-

Dissolve 4-Bromo-5-fluoro-2-methylaniline (1.0 eq) in a mixture of acetic acid and propionic acid.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C. The formation of the orange-colored diazonium salt should be observed.

-

After the addition is complete, allow the reaction to stir at low temperature for 30 minutes before gradually warming to room temperature and then heating to 60-70 °C for 1-2 hours to drive the cyclization.

-

Monitor the reaction for the disappearance of the diazonium intermediate.

-

Cool the reaction mixture and pour it into ice water, resulting in the precipitation of the product.

-

Filter the solid, wash thoroughly with water to remove acid residues, and dry under vacuum to yield 6-Bromo-5-fluoro-1H-indazole.

-

Step 3: Synthesis of 3,6-Dibromo-5-fluoro-1H-indazole

-

Rationale: The C3 position of the 1H-indazole tautomer is analogous to the C2 position of pyrrole, making it electron-rich and highly susceptible to electrophilic attack. This inherent reactivity allows for selective bromination at this position without affecting the already substituted benzene ring.

-

Protocol: C3-Selective Bromination

-

Suspend 6-Bromo-5-fluoro-1H-indazole (1.0 eq) in a suitable solvent like chloroform or acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) to the suspension.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic phase with aqueous sodium thiosulfate solution to remove any residual bromine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to afford the target dibrominated indazole, 3,6-Dibromo-5-fluoro-1H-indazole.[7]

-

Step 4: Synthesis of this compound

-

Rationale: The final step is the alkylation of the indazole nitrogen. This reaction can potentially yield two regioisomers: the desired N-1 methylated product and the N-2 methylated isomer. The product ratio is influenced by the choice of base, solvent, and methylating agent. Generally, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF favors N-1 alkylation.

-

Protocol: N-Methylation

-

Dissolve 3,6-Dibromo-5-fluoro-1H-indazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete deprotonation.

-

Add methyl iodide (CH₃I) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the product with ethyl acetate. The combined organic layers should be washed extensively with water to remove DMF, then with brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography to isolate the pure this compound.

-

Part 3: Data Summary and Visualization

Quantitative Data Summary

The following table summarizes the key components and expected outcomes of the proposed synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 5-Fluoro-2-methylaniline | N-Bromosuccinimide (NBS), Acetonitrile | 4-Bromo-5-fluoro-2-methylaniline | 85-95% |

| 2 | 4-Bromo-5-fluoro-2-methylaniline | Sodium Nitrite (NaNO₂), Acetic Acid | 6-Bromo-5-fluoro-1H-indazole | 70-80% |

| 3 | 6-Bromo-5-fluoro-1H-indazole | N-Bromosuccinimide (NBS), Chloroform | 3,6-Dibromo-5-fluoro-1H-indazole | 80-90% |